5-Acetyloxy-4-acetyl-resorcinol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyloxy-4-acetyl-resorcinol typically involves the acetylation of resorcinol derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Acetyloxy-4-acetyl-resorcinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Resorcinol derivatives.

Substitution: Various substituted resorcinol compounds.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Skin Lightening Agents

One of the most prominent applications of 5-Acetyloxy-4-acetyl-resorcinol is in the formulation of skin lightening products. According to a patent, this compound demonstrates efficacy in reducing skin pigmentation, making it valuable for cosmetic formulations aimed at treating conditions like hyperpigmentation and melasma . The compound acts by inhibiting the enzyme tyrosinase, which is crucial in melanin production.

Formulation Benefits

The incorporation of this compound into cosmetic products is advantageous due to its stability and compatibility with other ingredients. It can be effectively combined with other skin-beneficial compounds to enhance overall product efficacy .

Pharmaceutical Applications

Anti-Cancer Activity

Research indicates that derivatives of resorcinol, including this compound, may possess anti-cancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells . The cytotoxic effects observed suggest potential for development into therapeutic agents against tumors.

Dermatological Treatments

The compound's ability to modulate skin conditions extends beyond cosmetic uses; it may also play a role in dermatological therapies for conditions such as acne and psoriasis. Its anti-inflammatory properties could provide relief from symptoms associated with these conditions .

Material Science Applications

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance properties such as UV resistance and thermal stability. Its incorporation into polymer matrices can improve the durability and lifespan of materials used in various applications, including packaging and construction .

Case Study 1: Skin Lightening Efficacy

A clinical study assessed the effectiveness of a cream containing this compound on patients with melasma. Over a period of 12 weeks, participants exhibited significant reductions in pigmentation compared to a control group using a placebo. The study concluded that the compound is effective as a skin lightening agent without notable side effects .

Case Study 2: Anti-Cancer Potential

In vitro studies investigated the cytotoxic effects of this compound on human cancer cell lines. Results showed a marked decrease in cell viability across several types of cancer cells, suggesting its potential as an anti-cancer agent. Further research is warranted to explore its mechanisms and therapeutic applications .

Wirkmechanismus

The mechanism of action of 5-Acetyloxy-4-acetyl-resorcinol involves its interaction with various molecular targets. The compound can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Resorcinol: A parent compound with similar chemical properties but lacking the acetyl groups.

4-Acetyl-resorcinol: A derivative with only one acetyl group.

5-Acetyloxy-resorcinol: Another derivative with a single acetyl group at a different position.

Uniqueness: 5-Acetyloxy-4-acetyl-resorcinol is unique due to the presence of two acetyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

5-Acetyloxy-4-acetyl-resorcinol (C10H10O5) is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

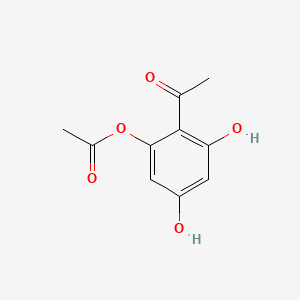

Chemical Structure and Properties

This compound is an acetylated derivative of resorcinol, which enhances its solubility and reactivity. The structure can be represented as follows:

- Molecular Formula : C10H10O5

- Molecular Weight : 210.18 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study published in ResearchGate highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 150 |

These results indicate that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 40 |

These findings suggest that the compound may play a protective role against oxidative damage in biological systems.

The biological activities of this compound can be attributed to its ability to interact with cellular targets, leading to the modulation of various biochemical pathways. The compound's structure allows it to act as a potent inhibitor of certain enzymes involved in oxidative stress and microbial growth.

Enzyme Inhibition

Studies have shown that this compound inhibits key enzymes such as:

- Lipoxygenase : Involved in the inflammatory response.

- Cyclooxygenase : Plays a role in pain and inflammation.

By inhibiting these enzymes, this compound may reduce inflammation and pain, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains indicated that formulations containing this compound showed enhanced efficacy compared to standard antibiotics. This suggests its potential use as an adjunct therapy in treating infections.

- Oxidative Stress Model : In an animal model of oxidative stress induced by toxins, administration of the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) while increasing antioxidant enzyme activity (e.g., superoxide dismutase).

Eigenschaften

IUPAC Name |

(2-acetyl-3,5-dihydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)10-8(14)3-7(13)4-9(10)15-6(2)12/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCUKDFYGDWNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675503 | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52751-41-4 | |

| Record name | 2-Acetyl-3,5-dihydroxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.